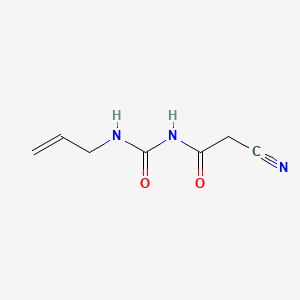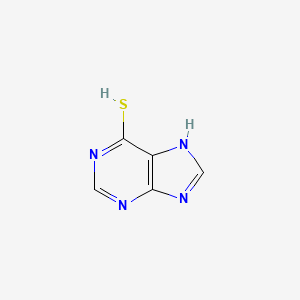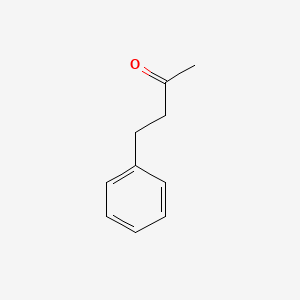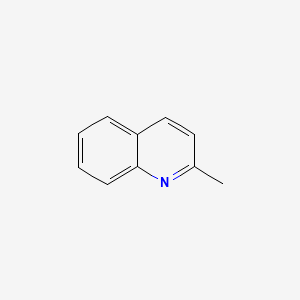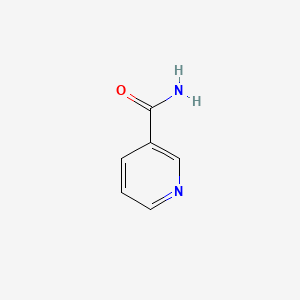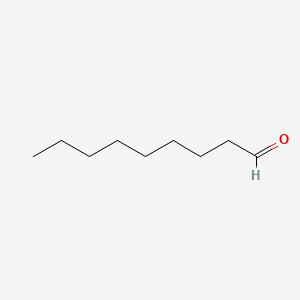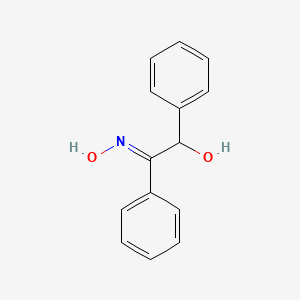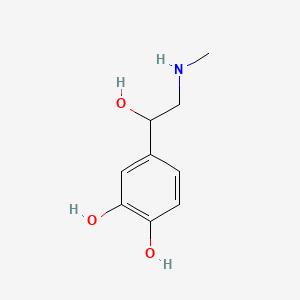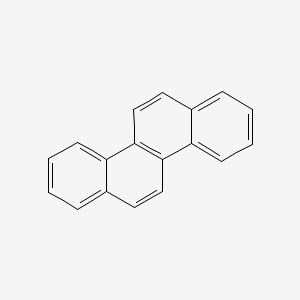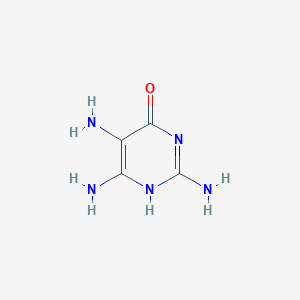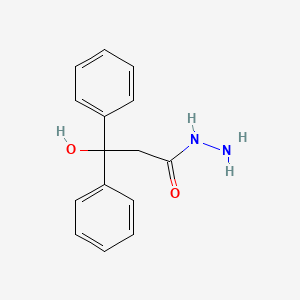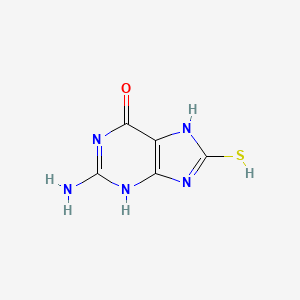
2-amino-8-sulfanyl-3,7-dihydropurin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “2-amino-8-sulfanyl-3,7-dihydropurin-6-one” is known as 6-Thioguanosine monophosphate. It is a derivative of guanosine monophosphate, where a sulfur atom replaces the oxygen atom at the sixth position of the guanine base. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thioguanosine monophosphate typically involves the thiolation of guanosine monophosphate. One common method is the reaction of guanosine monophosphate with a thiolating agent such as hydrogen sulfide or thiourea under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the oxygen atom with a sulfur atom.
Industrial Production Methods
In an industrial setting, the production of 6-Thioguanosine monophosphate may involve large-scale thiolation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Thioguanosine monophosphate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alkyl halides can react with the sulfur atom under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thioguanosine monophosphate derivatives.
Aplicaciones Científicas De Investigación
6-Thioguanosine monophosphate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other sulfur-containing compounds.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical tool to investigate nucleic acid interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of specialized biochemical reagents and as a precursor in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 6-Thioguanosine monophosphate involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. The sulfur atom at the sixth position of the guanine base can form unique interactions with other molecules, affecting the stability and function of nucleic acids. This property is exploited in therapeutic applications to disrupt the replication of viruses or cancer cells.
Comparación Con Compuestos Similares
6-Thioguanosine monophosphate can be compared with other thiolated nucleotides, such as 6-Thioguanine and 6-Thioguanosine. While all these compounds contain a sulfur atom at the sixth position of the guanine base, 6-Thioguanosine monophosphate is unique in its monophosphate form, which affects its solubility, reactivity, and biological activity.
List of Similar Compounds
- 6-Thioguanine
- 6-Thioguanosine
- 6-Mercaptopurine
These compounds share structural similarities but differ in their specific chemical properties and applications.
Propiedades
IUPAC Name |
2-amino-8-sulfanyl-3,7-dihydropurin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5OS/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEKNTQSGTVPAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=NC1=O)N)N=C(N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=NC1=O)N)N=C(N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
